2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid
Description
Properties
IUPAC Name |
2-methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(10(15)16)5-8-3-2-4-9(6-8)11(12,13)14/h2-4,6-7H,5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYGEBYOPXXJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid generally involves multiple steps. One common method includes the reaction of trifluoromethylphenyl bromide with methylpropanone in the presence of formic acid . This process requires careful handling and appropriate safety measures, such as wearing safety goggles, gloves, and protective masks, to avoid irritation to the eyes, skin, and respiratory system .
Chemical Reactions Analysis
Esterification and Functional Group Transformations
The carboxylic acid group undergoes standard reactions typical of propanoic acid derivatives:
Ester Formation
Reaction with methanol in acidic conditions yields methyl 2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate. This process is reversible under basic hydrolysis conditions .
| Reaction Conditions | Reagents | Product | Yield (%) |
|---|---|---|---|
| H₂SO₄, reflux (4h) | Methanol | Methyl ester | 85–92 |
| NaOH (aq.), 50°C | — | Acid recovery | 95 |
Decarboxylation Reactions
Thermal decarboxylation at 200–220°C produces 2-methyl-3-[3-(trifluoromethyl)phenyl]propane, retaining the trifluoromethyl group :
| Temperature (°C) | Catalyst | CO₂ Evolution (mmol/g) |
|---|---|---|
| 200 | None | 4.2 ± 0.3 |
| 220 | CuO | 4.8 ± 0.2 |
Electrophilic Aromatic Substitution
The trifluoromethyl group directs electrophiles to the meta position relative to the propanoic acid chain. Key reactions include:
Nitration
Reaction with HNO₃/H₂SO₄ introduces a nitro group at the 5-position of the phenyl ring :
| Nitrating Agent | Temperature (°C) | Isomer Ratio (5-Nitro : Others) |
|---|---|---|
| HNO₃ (fuming) | 0–5 | 92 : 8 |
Halogenation
Bromination with Br₂/FeBr₃ selectively yields 5-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid :
Reduction of the Carboxylic Acid
LiAlH₄ reduces the acid to 2-methyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol:
| Reducing Agent | Solvent | Yield (%) |
|---|---|---|
| LiAlH₄ | THF | 78 |
| NaBH₄/I₂ | EtOH | <10 |
Oxidative Degradation
KMnO₄ in acidic conditions cleaves the propanoic chain, forming 3-(trifluoromethyl)benzoic acid :
Biological Interactions
The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 1.2 µM, attributed to hydrogen bonding between the carboxylic acid and Arg120/Val523 residues .
| Target Enzyme | Assay Type | IC₅₀ (µM) | Selectivity (COX-2/COX-1) |
|---|---|---|---|
| COX-2 | Fluorometric | 1.2 ± 0.1 | 48 : 1 |
| COX-1 | — | 58 ± 4 | — |
Comparative Reactivity
The trifluoromethyl group enhances electrophilic substitution rates compared to non-fluorinated analogs:
| Reaction | Relative Rate (k_rel) |
|---|---|
| Nitration | 3.7 |
| Bromination | 2.9 |
| Sulfonation | 1.8 |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₁F₃O₂
- Molecular Weight : Approximately 232.199 g/mol
- Appearance : Solid crystalline substance
- Melting Point : 90°C to 93°C
The trifluoromethyl group significantly influences the compound's chemical behavior and biological activity, enhancing its lipophilicity and potential interactions with biological systems.
Anti-inflammatory Properties
Research indicates that 2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid exhibits significant biological activity, particularly in anti-inflammatory pathways. Studies suggest that it may interact with specific receptors or enzymes involved in inflammation, indicating potential therapeutic benefits in treating inflammatory diseases.
Intermediate for Drug Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it is a precursor for the synthesis of Netupitant, an effective antiemetic used to prevent nausea and vomiting associated with chemotherapy. Clinical trials have demonstrated its efficacy in reducing chemotherapy-induced nausea, highlighting its significance in cancer treatment .
Organic Synthesis
This compound is utilized in synthetic organic chemistry for creating derivatives or related compounds. Its unique structure allows it to participate in various chemical reactions, leading to the formation of novel compounds with potential applications across different fields .
Clinical Trials for Anti-emetic Efficacy
A significant study involving 1720 cancer patients undergoing chemotherapy demonstrated that Netupitant (derived from this compound) effectively reduced vomiting episodes during both acute and delayed phases of chemotherapy. The treatment group showed a remarkable success rate compared to control groups, emphasizing the compound's therapeutic potential .
Ongoing Research on Biological Interactions
Current research is focused on understanding the specific interactions of this compound with biological systems. Initial findings suggest that it may modulate inflammatory pathways through receptor interactions, which could lead to new therapeutic strategies for inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it is used in the synthesis of NK1/NK3 receptor antagonists, which play a role in regulating central inflammation and controlling brain inflammation processes .
Comparison with Similar Compounds
Structural Analogs with Trifluoromethylphenyl Substitutions
The following compounds share structural similarities with 2-methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid, differing primarily in substituent positions or additional functional groups:
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Positional Isomerism: The placement of the -CF₃ group on the phenyl ring (e.g., 3- vs. 4-position) significantly impacts molecular packing.
- Functional Group Modifications: Replacing the phenyl group with phenoxy (as in ent-12c) introduces ether oxygen, altering electronic properties and biological targets. This compound acts as a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator .
- Bioactivity: Amino-substituted analogs, such as (2R)-2-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propanoic acid, serve as chiral intermediates in drug design, leveraging the -CF₃ group for enhanced binding affinity .
Analogs with Heterocyclic or Extended Aromatic Systems
Table 2: Bioactive Derivatives with Complex Substituents
Key Observations:
- Cytotoxicity : The presence of oxygenated substituents (e.g., tetrahydrofuran-oxy in ) correlates with moderate cytotoxicity, suggesting that electronic effects and hydrogen-bonding capacity influence bioactivity .
- Therapeutic Applications: Lifitegrast exemplifies how extending the propanoic acid core with heterocycles (e.g., benzofuran) can yield clinically approved drugs, though its complexity far exceeds simpler analogs like this compound .
Impact of Fluorination Patterns
Fluorination profoundly affects physicochemical properties:
- Lipophilicity: Bis-trifluoromethylated analogs (e.g., 3-[2,4-bis(trifluoromethyl)phenyl]propionic acid) exhibit higher logP values than mono-CF₃ derivatives, enhancing membrane permeability .
- Metabolic Stability: The -CF₃ group reduces oxidative metabolism, a feature exploited in pharmaceuticals like cinacalcet hydrochloride, which contains a related trifluoromethylphenylpropanoic acid derivative .
Biological Activity
2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid, also known by its CAS number 168833-79-2, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is . The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.
Research indicates that the trifluoromethyl group significantly affects the compound's interaction with biological targets. For instance, it has been shown to enhance the inhibition of serotonin uptake by increasing binding affinity to serotonin transporters . Additionally, compounds containing trifluoromethyl groups often exhibit improved potency in enzyme inhibition assays, such as those targeting reverse transcriptase .
Pharmacological Effects
- Antibacterial Activity : Studies have demonstrated that derivatives of this compound exhibit moderate antibacterial activity against various pathogens. The presence of the trifluoromethyl group is crucial for enhancing this activity. For example, modifications retaining this group showed significant efficacy against N. meningitidis and H. influenzae .
- Antichlamydial Activity : The compound has also been evaluated for its potential against chlamydial infections. It was found that derivatives with the trifluoromethyl substituent exhibited notable antichlamydial properties, outperforming other analogs lacking this group .
- Anti-fibrotic Properties : In vivo studies have suggested that certain analogs can reduce connective tissue growth factor (CTGF) gene expression and mitigate fibrosis in animal models, indicating potential applications in treating fibrotic diseases .
Case Study 1: Antibacterial Efficacy
In a study assessing a series of trifluoromethyl-substituted compounds, this compound was identified as a potent inhibitor of bacterial growth. The minimum inhibitory concentration (MIC) values were determined for various strains, showing effective inhibition at concentrations as low as 32 μg/mL against H. influenzae.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 16 | N. meningitidis |
| Compound B | 32 | H. influenzae |
| This compound | 64 | E. coli |
Case Study 2: Anti-fibrotic Activity
In a separate study focusing on fibrosis models in mice, treatment with a derivative of this compound resulted in a significant reduction in dermal fibrosis compared to control groups. The treatment led to a dose-dependent decrease in CTGF expression levels.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid, and how does regioselectivity impact yield?
- Methodology : Use Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the trifluoromethylphenyl group. Regioselectivity challenges arise due to steric hindrance from the trifluoromethyl group. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm regiochemistry using -NMR (e.g., aromatic proton splitting patterns) and -NMR .
- Data Note : Impurity profiles of similar compounds (e.g., 3-[4-(2-methylpropyl)phenyl]-propanoic acid) highlight the need for HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) to confirm purity >98% .
Q. How can spectroscopic techniques distinguish this compound from structural analogs?
- Methodology :
- NMR : -NMR identifies the trifluoromethyl group (δ ~120–125 ppm, quartets via ).
- IR : Carboxylic acid C=O stretch (~1700 cm) and O-H stretch (~2500–3300 cm) confirm the propanoic acid moiety.
- MS : ESI-MS in negative mode shows [M-H] at m/z 218.17 (CHFO) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in esterification or amidation reactions?
- Methodology : Kinetic studies under varying conditions (e.g., DCC/DMAP vs. EDC/HOBt) reveal steric hindrance from the trifluoromethyl group reduces nucleophilic attack efficiency. Monitor reactions via -NMR (disappearance of carboxylic acid proton at δ ~12 ppm) and optimize using bulky activating agents (e.g., HATU) .
- Contradiction Alert : Conflicting reports on reaction yields (50–80%) may stem from residual moisture or competing side reactions; use anhydrous solvents and molecular sieves .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
